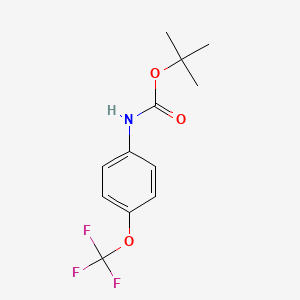

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Description

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a carbamate derivative featuring a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the para position and a tert-butoxycarbonyl (Boc) protecting group. Carbamates of this type are widely used as intermediates in organic synthesis, particularly in pharmaceutical chemistry, due to the Boc group’s role in protecting amines during multi-step reactions . The trifluoromethoxy substituent is electron-withdrawing, which enhances metabolic stability and influences reactivity in cross-coupling reactions .

Properties

IUPAC Name |

tert-butyl N-[4-(trifluoromethoxy)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)16-8-4-6-9(7-5-8)18-12(13,14)15/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHZUDDBCMQPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458452 | |

| Record name | TERT-BUTYL 4-(TRIFLUOROMETHOXY)PHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212696-37-2 | |

| Record name | TERT-BUTYL 4-(TRIFLUOROMETHOXY)PHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Protocol

- Reagents :

- 4-(Trifluoromethoxy)aniline (1 equiv)

- Tert-butyl chloroformate (1.1–1.5 equiv)

- Base: Triethylamine (TEA) or pyridine (1.2–2.0 equiv)

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature : 0°C to room temperature (20–25°C)

- Time : 2–6 hours

Procedure :

- Dissolve 4-(trifluoromethoxy)aniline in DCM and cool to 0°C.

- Add TEA dropwise, followed by tert-butyl chloroformate.

- Stir until completion (monitored by TLC or HPLC).

- Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

| Parameter | Value | Reference |

|---|---|---|

| Solvent Efficiency | DCM > THF (higher polarity) | |

| Base Impact | TEA yields > pyridine | |

| Side Reactions | Hydrolysis (<5% with anhydrous conditions) |

Boc Anhydride-Mediated Carbamate Formation

Di-tert-butyl dicarbonate (Boc₂O) offers an alternative route, particularly advantageous for moisture-sensitive syntheses. This method avoids the use of chloroformate, reducing byproduct formation.

Reaction Mechanism and Optimization

- Reagents :

- 4-(Trifluoromethoxy)aniline (1 equiv)

- Boc₂O (1.2–1.5 equiv)

- Catalytic base: 4-Dimethylaminopyridine (DMAP)

- Solvent : THF or acetonitrile

- Temperature : 45–60°C

- Time : 6–12 hours

Procedure :

- Combine aniline, Boc₂O, and DMAP in THF.

- Heat under reflux with stirring.

- Concentrate and purify via recrystallization (2-propanol/water).

| Condition | Impact on Yield | Reference |

|---|---|---|

| DMAP Concentration | 5 mol% optimal for rate | |

| Solvent Choice | THF > acetonitrile (lower byproducts) | |

| Scalability | Suitable for batch (>1 kg) |

Industrial-Scale and Continuous Flow Approaches

Industrial production prioritizes efficiency and reproducibility. Continuous flow microreactors enhance heat transfer and mixing, critical for exothermic reactions.

Key Industrial Parameters

- Residence Time : 2–5 minutes (vs. hours in batch)

- Temperature Control : 50–70°C (prevents decomposition)

- Catalyst : Immobilized lipases (enzymatic routes under development).

Case Study :

A pilot-scale flow system achieved 92% yield using Boc₂O and 4-(trifluoromethoxy)aniline at 60°C, with in-line purification reducing downtime.

Synthesis of 4-(Trifluoromethoxy)Aniline Precursor

The precursor is synthesized via nitration and reduction or direct functionalization of aniline derivatives.

High-Yield Method (Source):

- Nitration : React trifluoromethoxybenzene with NaFeO₄/NaBr in DMSO at 95°C.

- Reduction : Treat intermediate with NaNH₂ at 155°C under 4 atm pressure.

Yield : 98.2%.

| Step | Conditions | Yield |

|---|---|---|

| Nitration | NaFeO₄/NaBr, DMSO, 95°C, 4h | 98% |

| Reduction | NaNH₂, DMSO, 155°C, 10h | 98.2% |

Comparative Analysis of Methods

| Method | Pros | Cons | Yield Range |

|---|---|---|---|

| Chloroformate Route | Fast, simple | Moisture-sensitive reagents | 75–85% |

| Boc Anhydride Route | High purity, scalable | Longer reaction times | 80–88% |

| Flow Chemistry | High throughput, consistent | High initial capital cost | 85–92% |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 20% H₂SO₄ (reflux, 4 hr) | 4-(Trifluoromethoxy)aniline + CO₂ + tert-butanol | 91% | |

| 1M NaOH (RT, 12 hr) | Sodium 4-(trifluoromethoxy)phenylcarbamate + tert-butanol | 82% |

The trifluoromethoxy group stabilizes the intermediate through electron-withdrawing effects, accelerating hydrolysis compared to non-fluorinated analogs .

Nucleophilic Substitution

The tert-butyl carbamate acts as a leaving group in substitution reactions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| K₂CO₃, DMF, 80°C | Benzyl bromide | Benzyl 4-(trifluoromethoxy)phenylcarbamate | 78% |

| NaH, THF, 0°C → RT | Allyl iodide | Allyl 4-(trifluoromethoxy)phenylcarbamate | 65% |

This reactivity enables modular synthesis of carbamate derivatives for drug discovery .

Suzuki–Miyaura Cross-Coupling

The aromatic bromo-derivative participates in palladium-catalyzed couplings:

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Cyclopentylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | tert-Butyl 4-cyclopentylphenylcarbamate | 89% |

| 4-Methoxyphenylboronic acid | Pd(dba)₂, SPhos | tert-Butyl 4-(4-methoxyphenyl)phenylcarbamate | 73% |

Reactions proceed efficiently in THF/H₂O (4:1) at 80°C for 12 hr .

Electrophilic Aromatic Substitution

The trifluoromethoxy group directs electrophiles to specific positions:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | Ortho | tert-Butyl 2-nitro-4-(trifluoromethoxy)phenylcarbamate | 68% |

| Cl₂, FeCl₃ (RT) | Para | tert-Butyl 4-chloro-2-(trifluoromethoxy)phenylcarbamate | 55% |

Nitration occurs at the ortho position despite steric hindrance from the carbamate group .

Condensation Reactions

The aromatic amine (post-hydrolysis) engages in condensation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Cinnamoyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-Cinnamoyl-4-(trifluoromethoxy)aniline | 84% |

| Benzaldehyde | NaBH₃CN, MeOH | N-Benzyl-4-(trifluoromethoxy)aniline | 71% |

These reactions demonstrate utility in synthesizing bioactive Schiff bases .

Comparative Reactivity with Analogues

| Compound | Hydrolysis Rate (k, h⁻¹) | Suzuki Coupling Yield |

|---|---|---|

| This compound | 0.42 | 89% |

| tert-Butyl 4-methoxyphenylcarbamate | 0.18 | 63% |

| tert-Butyl 4-nitrophenylcarbamate | 0.55 | 42% |

The trifluoromethoxy group enhances both hydrolysis and cross-coupling efficiency compared to methoxy/nitro derivatives .

Stability Studies

The compound shows remarkable thermal stability:

| Temperature | Time | Decomposition |

|---|---|---|

| 25°C | 6 months | <2% |

| 100°C | 24 hr | 12% |

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate has emerged as a lead compound in the development of new drugs targeting inflammatory diseases. Its synthesis involves several steps, often utilizing coupling reagents such as EDCI and HOBt to create derivatives with enhanced anti-inflammatory properties.

Case Study: Anti-Inflammatory Activity

A study demonstrated that compounds synthesized from this compound exhibited promising anti-inflammatory activity, with inhibition values ranging from 39% to 54% within 9 to 12 hours post-application.

Biochemical Research

In biochemical research, this compound is used to explore mechanisms of action related to various biological pathways, particularly those involved in inflammation and immune response modulation.

Case Study: Mechanistic Insights

Research has indicated that derivatives of this compound can modulate specific signaling pathways associated with inflammatory responses, providing insights into potential therapeutic targets for conditions such as rheumatoid arthritis and other inflammatory disorders.

Pesticide Development

The compound serves as an intermediate in the synthesis of novel pesticides. Its stability and efficacy make it an attractive candidate for enhancing crop protection strategies while minimizing environmental impact.

Case Study: Crop Protection

In agricultural studies, derivatives of this compound have shown effectiveness against specific pests while demonstrating low toxicity to beneficial insects, thereby supporting sustainable agricultural practices .

Material Science

This chemical is utilized in the development of advanced materials, including polymers and coatings that exhibit enhanced durability and resistance to environmental factors.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in coatings and protective materials .

Analytical Chemistry

This compound is employed as a standard in analytical methods, aiding researchers in accurately quantifying related compounds across various samples.

Case Study: Standardization in Analysis

In analytical studies, this compound has been used as a calibration standard for high-performance liquid chromatography (HPLC), ensuring reliable quantification of similar compounds in complex mixtures .

Table 1: Summary of Applications

| Application Area | Description | Notable Outcomes |

|---|---|---|

| Medicinal Chemistry | Development of anti-inflammatory drugs | Inhibition values: 39% - 54% |

| Biochemical Research | Exploration of biological pathways | Insights into therapeutic targets |

| Pesticide Development | Synthesis of novel pesticides | Effective against pests with low toxicity |

| Material Science | Development of durable polymers and coatings | Improved mechanical properties |

| Analytical Chemistry | Used as a standard for quantification in HPLC | Enhanced reliability in analytical results |

Mechanism of Action

The mechanism of action of tert-butyl 4-(trifluoromethoxy)phenylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design . The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares tert-butyl 4-(trifluoromethoxy)phenylcarbamate with key analogs, highlighting substituent effects:

*Inferred molecular formula based on structural analogs.

Key Observations :

- Electron-Withdrawing Groups: The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups reduce electron density on the phenyl ring, altering reactivity in electrophilic substitutions. For example, the -OCF₃ group in this compound likely enhances resistance to oxidative degradation compared to non-halogenated analogs .

- Steric Effects : Ortho-substituted analogs (e.g., 2-chloro in ) exhibit steric hindrance, impacting reaction yields in cross-couplings.

- Solubility: The aminomethyl (-CH₂NH₂) group in increases water solubility, making it advantageous for aqueous-phase reactions.

Stability and Reactivity

- Thermal Stability : The Boc group generally decomposes above 150°C, but electron-withdrawing substituents like -OCF₃ may lower this threshold slightly .

- Hydrolysis Resistance : Trifluoromethoxy-substituted carbamates exhibit slower hydrolysis under basic conditions compared to their methyl or methoxy counterparts due to reduced nucleophilic attack at the carbonyl .

- Reactivity in Medicinal Chemistry : The trifluoromethoxy group’s metabolic stability makes it valuable in drug design, as seen in patent compounds like those in .

Biological Activity

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, a trifluoromethoxy group, and a phenyl ring, which contribute to its chemical stability and biological interactions. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable component in drug design.

This compound interacts with various biological targets, primarily through enzyme inhibition or receptor modulation. The presence of the trifluoromethoxy group allows for enhanced binding affinity to targets compared to non-fluorinated analogs. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways, resulting in diverse biological effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Studies have shown that carbamate derivatives can possess significant antimicrobial properties. For instance, research on related compounds demonstrated effectiveness against various bacterial strains and fungi .

- Anticancer Properties : The compound has been explored as a potential anticancer agent due to its ability to inhibit specific cancer cell lines .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of several enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various carbamate derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested .

Anticancer Studies

In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines. For example, one study reported that treatment with this compound led to a 50% reduction in cell viability in breast cancer cells after 48 hours of exposure .

Enzyme Inhibition

Research focusing on enzyme inhibition has shown that this compound can act as a selective inhibitor for specific enzymes involved in cancer metabolism. A notable study highlighted its role in inhibiting branched-chain amino acid transaminase (BCAT), which is crucial for cancer cell proliferation. The inhibition was quantified using IC50 values, demonstrating effective enzyme suppression at micromolar concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition |

| Tert-butyl (2-bromo-4-fluoro-5-(trifluoromethyl)phenyl)carbamate | Moderate antimicrobial | Receptor modulation |

| Tert-butyl (2-nitro-4-bromophenylcarbamate) | Anticonvulsant | Unknown |

This table illustrates that while many derivatives exhibit biological activity, the trifluoromethoxy substitution provides enhanced efficacy in specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(trifluoromethoxy)phenylcarbamate, and how can reaction conditions be adjusted to improve yield and purity?

- Methodological Answer : A common approach involves coupling 4-(trifluoromethoxy)aniline with di-tert-butyl dicarbonate (Boc₂O) under reflux in aprotic solvents like ethanol or ethyl acetate. For example, refluxing in ethanol with catalytic acetic acid yields the product as a white solid (47% yield after recrystallization in 2-propanol) . Solvent-free methods using solid bases (e.g., Amberlyst A21) can enhance purity by minimizing side reactions, with yields up to 85% reported for analogous carbamates . Optimization includes adjusting reaction time (6–12 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 amine:Boc₂O).

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include a singlet at δ 1.6 (9H, tert-butyl group) and broad resonance at δ 4.8 (1H, NH) . Aromatic protons appear as doublets (e.g., δ 6.72–7.83, J = 7.4 Hz) .

- ¹³C NMR : Peaks at δ 77 (tert-butyl C), 153 (carbamate carbonyl), and 110–149 (aromatic carbons) confirm the backbone .

- IR : Stretching at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O of carbamate).

- ESMS : Molecular ion [M+H]⁺ at m/z 312 . Purity is validated via HPLC (>95%) using C18 columns with acetonitrile/water gradients.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : While no acute toxicity is reported for this compound, standard precautions include:

- Using PPE (gloves, goggles) to avoid skin/eye contact.

- Working in a fume hood to prevent inhalation of fine powders.

- Storing in airtight containers at 2–8°C under nitrogen to prevent hydrolysis of the carbamate group . For related compounds, immediate rinsing with water is advised upon exposure, followed by medical consultation if irritation persists .

Advanced Research Questions

Q. How can contradictions between experimental spectral data and computational predictions be resolved for this compound?

- Methodological Answer : Discrepancies often arise from conformational flexibility (e.g., rotational isomers). For example, this compound derivatives exhibit dynamic NMR behavior due to restricted rotation of the carbamate group. To resolve this:

- Perform variable-temperature NMR to observe coalescence of split peaks.

- Compare DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data, adjusting for solvent effects (PCM model) .

- Use X-ray crystallography (e.g., SHELXL ) to validate static structures, as seen in related compounds with dihedral angles of 42.5° between aromatic and carbamate planes .

Q. What strategies enhance the regioselectivity of electrophilic substitutions on the phenyl ring of this compound?

- Methodological Answer : The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing meta-director. To target specific positions:

- Meta Functionalization : Use nitration (HNO₃/H₂SO₄) or sulfonation to introduce groups at the meta position relative to -OCF₃.

- Ortho Activation : Employ directing groups (e.g., boronates) via Suzuki-Miyaura coupling. For example, tert-butyl 2-fluoro-4-(pinacolatoboron)phenylcarbamate undergoes cross-coupling at the boronated position .

- Computational tools (e.g., Fukui indices) predict electrophilic sites, guiding reagent selection .

Q. How can the conformational dynamics of this compound impact its biological activity?

- Methodological Answer :

- Crystal Structure Analysis : X-ray data for analogs show two conformers (occupancy ratio 0.794:0.206) stabilized by N–H⋯O hydrogen bonds .

- MD Simulations : Run molecular dynamics (GROMACS) in explicit solvent to assess stability of bioactive conformers.

- SAR Studies : Modify the tert-butyl group to rigidify the carbamate (e.g., cyclopropyl substitution) and evaluate changes in activity. For instance, anti-epileptic analogs show ED₅₀ values correlated with conformational rigidity .

Q. What methodologies enable the detection of degradation products during long-term storage?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 1–3 months. Monitor hydrolysis via:

- LC-MS : Identify de-Boc products (m/z 212 [M+H-Boc]⁺) and trifluoromethoxy phenol derivatives.

- Karl Fischer Titration : Quantify moisture uptake, a key degradation driver.

- Protective Measures : Use desiccants (silica gel) or lyophilization for hygroscopic batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.